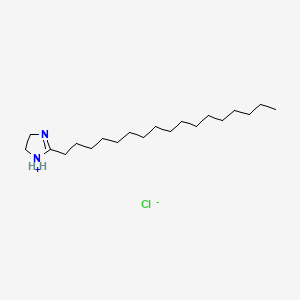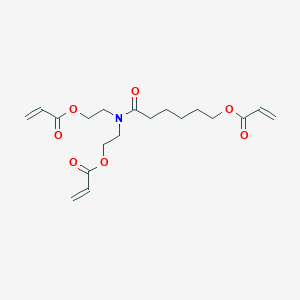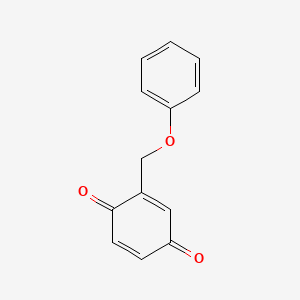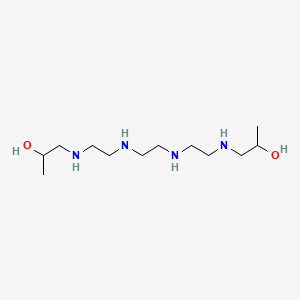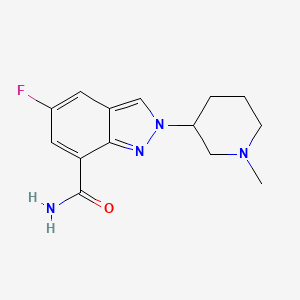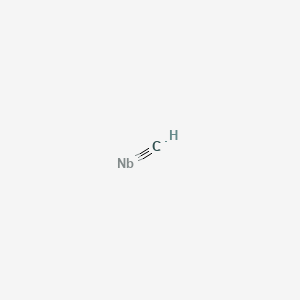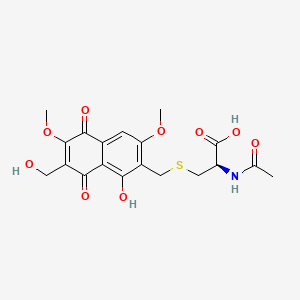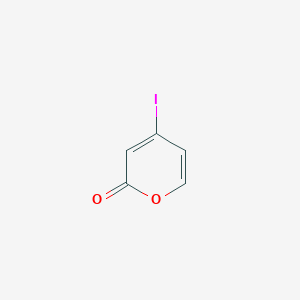
4-Iodo-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-pyran-2-one is a derivative of pyrone, a six-membered conjugated cyclic ester. This compound is characterized by the presence of an iodine atom at the fourth position of the pyran-2-one ring. Pyrones, including this compound, are known for their diverse biological activities and are used as building blocks in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Iodo-pyran-2-one can be synthesized through various synthetic methods. One common approach involves the iodination of pyran-2-one derivatives using iodine or iodine monochloride in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, ensuring high yields and purity .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and scalability. The use of transition metal catalysts, such as palladium or copper, can enhance the efficiency of the iodination process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-pyran-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
- Substituted pyran-2-one derivatives
- Oxidized or reduced pyran-2-one compounds
- Cyclized heterocyclic compounds
Wissenschaftliche Forschungsanwendungen
4-Iodo-pyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer properties, making it valuable in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and materials science
Wirkmechanismus
The mechanism of action of 4-Iodo-pyran-2-one involves its interaction with specific molecular targets and pathways. The iodine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
2-Iodo-pyran-4-one: Similar structure but with iodine at a different position.
4-Bromo-pyran-2-one: Bromine instead of iodine, leading to different reactivity.
4-Chloro-pyran-2-one: Chlorine substitution, affecting its chemical properties.
Uniqueness: 4-Iodo-pyran-2-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The iodine atom’s size and electronegativity influence the compound’s interactions with biological molecules, making it a valuable tool in various research applications .
Eigenschaften
CAS-Nummer |
847822-71-3 |
|---|---|
Molekularformel |
C5H3IO2 |
Molekulargewicht |
221.98 g/mol |
IUPAC-Name |
4-iodopyran-2-one |
InChI |
InChI=1S/C5H3IO2/c6-4-1-2-8-5(7)3-4/h1-3H |
InChI-Schlüssel |
VVQSWWQWGJAVTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=O)C=C1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


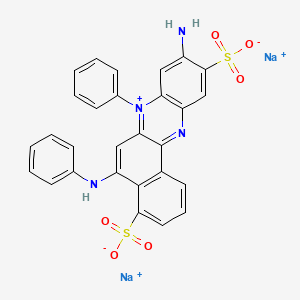
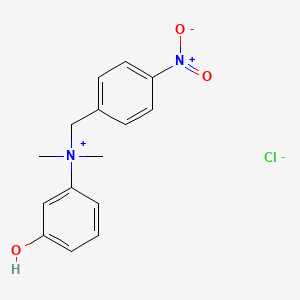
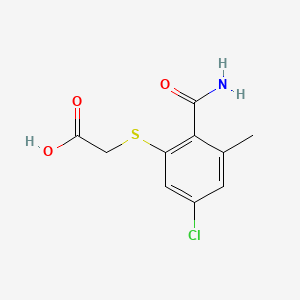
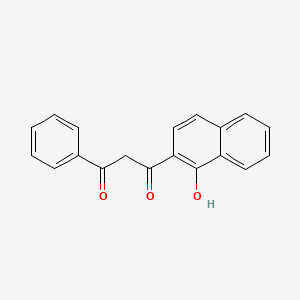
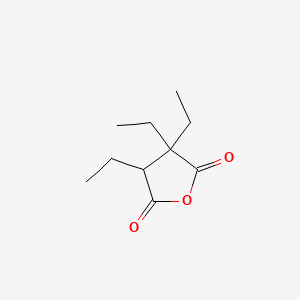
![ethyl N-[4,7-dimethoxy-6-(2-piperidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]carbamate;chloride](/img/structure/B13772907.png)
![Chromate(3-), [3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-2-hydroxy-5-nitrobenzenesulfonato(3-)][3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium](/img/structure/B13772908.png)
